Cas no 2002-03-1 (5-Phenyl-1,3,4-thiadiazol-2-amine)

5-Phenyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 2-Amino-5-phenyl-1,3,4-thiadiazol
- 4-Phenyl-[1,2,3]Thiadiazole-5-Carboxylicacid
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazol-2-amine,5-phenyl-
- 5-Phenyl-1,3,4-thiadiazole-2-amine
- 5-Phenyl-2-amino-1,3,4-thiadiazole
- NSC 677
- 1,3,4-Thiadiazol-2-amine, 5-phenyl-
- 5-Phenyl-[1,3,4]thiadiazol-2-ylamine
- UHZHEOAEJRHUBW-UHFFFAOYSA-N
- 5-phenyl-1,3,4-thiadiazole-2-ylamine
- 2-amino-5-phenyl-1,3,4-thiadiazole sulphate
- NSC677
- 5-phenyl-1,3,4-thiadiazol-2-amin
- Cambridge id 5314822
- Oprea1_655385
- Oprea1_322838
- MLS000532026
- HMS2463L
- DTXSID80277076
- AMY202003260
- SCHEMBL45441
- SR-01000632959-1
- FT-0660247
- CHEMBL1529362
- 2-AMINO-5-PHENYL-1,4-THIADIAZOLE
- 2-amino-5-phenyl-[1,3,4]-thiadiazole
- 10K-301S
- AF-731/00083052
- EN300-13036
- EU-0017824
- J-517911
- AKOS000225024
- UPCMLD0ENAT5357107:001
- NSC-677
- 2-Amino-5-phenyl-1,3,4-thiadiazole, 96%
- 2-amino-5-phenyl-[1,3,4]thiadiazole
- CCG-43005
- NCGC00245742-01
- SMR000136968
- 5-phenyl-1,3,4-thiadiazol-2-ylamine
- MFCD00205278
- 2002-03-1
- Z57148448
- F1386-0081
- 5-Phenyl-1,3,4-thiadiazole-2-yl-amine
- HMS2463L09
- 1,3,4-Thiadiazole, 2-amino-5-phenyl-
- STK325322
- DTXCID60198750
- ALBB-012361
- A3002
-
- MDL: MFCD00205278
- インチ: 1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11)
- InChIKey: UHZHEOAEJRHUBW-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])[H])=NN=C1C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 177.03600
- どういたいしつりょう: 177.036068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 80
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.333±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 223-227 °C (lit.)
- ようかいど: 極微溶性(0.15 g/l)(25ºC)、
- PSA: 80.04000
- LogP: 2.36850
- 最大波長(λmax): 267(H2SO4 aq.)(lit.)
- ようかいせい: 未確定
5-Phenyl-1,3,4-thiadiazol-2-amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
5-Phenyl-1,3,4-thiadiazol-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Phenyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1042157-25g |
1,3,4-Thiadiazol-2-amine, 5-phenyl- |
2002-03-1 | 98.0% | 25g |
$570 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A3002-1G |
2-Amino-5-phenyl-1,3,4-thiadiazol |
2002-03-1 | >98.0%(T)(HPLC) | 1g |
¥620.00 | 2023-09-08 | |
eNovation Chemicals LLC | D553499-1g |
5-Phenyl-1,3,4-thiadiazol-2-aMine |
2002-03-1 | 97% | 1g |
$318 | 2024-05-24 | |
TRC | P321158-50mg |
5-Phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | 50mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03723-1g |
5-Phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | 1g |
¥1028.0 | 2021-09-03 | ||
Alichem | A019107832-25g |
5-Phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | 97% | 25g |
$341.55 | 2023-09-02 | |
Alichem | A019107832-100g |
5-Phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | 97% | 100g |
$986.86 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X69865-5g |
5-Phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | ≥98% | 5g |
¥978.0 | 2023-09-05 | |
eNovation Chemicals LLC | K05697-1g |
5-phenyl-1,3,4-thiadiazol-2-amine |
2002-03-1 | >95% | 1g |
$195 | 2023-09-02 | |
abcr | AB352789-1 g |
2-Amino-5-phenyl-1,3,4-thiadiazole, 97%; . |
2002-03-1 | 97% | 1 g |
€102.30 | 2023-07-19 |
5-Phenyl-1,3,4-thiadiazol-2-amine 関連文献
-
Dinneswara Reddy Guda,Hyeon Mo Cho,Myong Euy Lee RSC Adv. 2013 3 6813
-
Narges Hosseini Nasab,Hussain Raza,Young Seok Eom,Mubashir Hassan,Andrzej Kloczkowski,Lloyd Christopher Chetty,Hendrik Gert Kruger,Song Ja Kim New J. Chem. 2023 47 13710
-
Amit Kumar Manna,Shubhamoy Chowdhury,Goutam K. Patra New J. Chem. 2020 44 10819
-
Manishkumar B. Patel,Nishith R. Modi,Jignesh P. Raval,Shobhana K. Menon Org. Biomol. Chem. 2012 10 1785
-
5. Unsaturated compounds containing nitrogen. Part II. The preparation and thermal rearrangement of 1,4-diphenyl-1-thiocyanato-2,3-diazabuta-1,3-diene (α-thiocyanatobenzylidenehydrazonotoluene) and related reactionsW. T. Flowers,D. R. Taylor,A. E. Tipping,C. N. Wright J. Chem. Soc. C 1971 3097
-
6. Unsaturated compounds containing nitrogen. Part 5. Reactions of 1,4-dichloro-1,4-diphenyl-2,3-diazabutadiene with nucleophilesWilliam T. Flowers,John F. Robinson,David R. Taylor,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1981 356
-
Preeti Wadhwa,Tanpreet Kaur,Anuj Sharma RSC Adv. 2015 5 44353
-
8. 251. Compounds related to thiosemicarbazide. Part II. 1-BenzoylthiosemicarbazidesEric Hoggarth J. Chem. Soc. 1949 1163
-
Galina Selivanova,Alexandrina Skolyapova,Jiaying Wang,Elena Karpova,Inna Shundrina,Irina Bagryanskaya,Evgeny Amosov New J. Chem. 2022 46 1929
-
Harun M. Patel,Pankaj Bari,Rajshekhar Karpoormath,Malleshappa Noolvi,Neeta Thapliyal,Sanjay Surana,Pritam Jain RSC Adv. 2015 5 56724
5-Phenyl-1,3,4-thiadiazol-2-amineに関する追加情報
5-Phenyl-1,3,4-thiadiazol-2-amine (CAS No. 2002-03-1): Properties, Applications, and Research Insights
5-Phenyl-1,3,4-thiadiazol-2-amine (CAS No. 2002-03-1) is a heterocyclic organic compound featuring a thiadiazole core substituted with a phenyl group and an amine functionality. This compound has garnered significant attention in pharmaceutical and materials science research due to its unique structural properties and versatile applications. Researchers often search for "5-Phenyl-1,3,4-thiadiazol-2-amine synthesis" or "thiadiazole derivatives biological activity," reflecting its growing importance in drug discovery.
The molecular structure of 5-Phenyl-1,3,4-thiadiazol-2-amine combines aromaticity with nitrogen and sulfur heteroatoms, making it an interesting scaffold for medicinal chemistry. Recent studies highlight its potential as a "kinase inhibitor precursor" or "antimicrobial agent," aligning with current trends in targeting antibiotic resistance. The compound's thiadiazole ring contributes to its stability and ability to participate in hydrogen bonding, crucial for molecular interactions in biological systems.
In material science applications, 5-Phenyl-1,3,4-thiadiazol-2-amine serves as a building block for organic semiconductors and photovoltaic materials. Its electron-rich structure makes it valuable for designing "organic light-emitting diodes (OLEDs)" and "conductive polymers," addressing the increasing demand for sustainable electronics. The compound's thermal stability and π-conjugation system are particularly relevant for researchers investigating "energy storage materials" or "flexible electronics."
The synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine typically involves cyclization reactions of thiosemicarbazides or oxidative methods, with recent publications focusing on "green chemistry approaches" to improve yield and reduce environmental impact. Analytical characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm its structure and purity, essential for pharmaceutical applications where "structure-activity relationships" are critical.
Current research trends explore the compound's potential in "cancer therapeutics" through its ability to modulate cellular signaling pathways. The phenyl-thiadiazole-amine framework shows promise in targeting specific protein-protein interactions, a hot topic in "precision medicine" development. Additionally, its derivatives are being investigated for "neuroprotective effects" in neurodegenerative disease models.
From a commercial perspective, 5-Phenyl-1,3,4-thiadiazol-2-amine is available from specialty chemical suppliers with varying purity grades (98%, 99%) for research purposes. The global market for thiadiazole derivatives is expanding, driven by pharmaceutical industry demand and increasing patent filings related to "heterocyclic drug candidates." Proper storage conditions (room temperature, dry environment) and handling procedures ensure compound stability during experimental use.
Future directions for 5-Phenyl-1,3,4-thiadiazol-2-amine research may include computational studies for "drug design optimization" and exploration of its "catalytic properties" in organic transformations. The compound's versatility continues to make it a valuable tool for addressing contemporary challenges in medicinal chemistry and advanced materials development, particularly in areas like "targeted drug delivery" and "bioelectronic interfaces."
2002-03-1 (5-Phenyl-1,3,4-thiadiazol-2-amine) 関連製品
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 1501173-93-8(5-Fluoro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine)
- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 23772-61-4(3-Benzylidene-2-indolinone)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
- 2137830-04-5(1-(5-Aminocyclohex-3-en-1-yl)propan-1-one)
- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)
- 2138134-55-9(2-cyclohexyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol)
